molecular formula C4H6F3NO3 B3039719 (S)-2-Amino-3-(trifluoromethoxy)propanoic acid CAS No. 1286761-94-1

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid

Cat. No. B3039719
CAS RN: 1286761-94-1
M. Wt: 173.09
InChI Key: BGDJXHSDJCFWPX-REOHCLBHSA-N
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Description

“(S)-2-Amino-3-(trifluoromethoxy)propanoic acid” is a chemical compound with a molecular weight of 158.08 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that compounds with trifluoromethyl groups have been studied extensively. For instance, Lewis acid-catalyzed trifluoromethylation reactions of aldehydes with Me3SiCF3 under certain conditions have been described .


Physical And Chemical Properties Analysis

“this compound” is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . It can participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .

Scientific Research Applications

Platinum Complex Synthesis and Antiproliferative Activity

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid derivatives have been explored in the synthesis of platinum complexes. Riccardi et al. (2019) utilized a variant of this amino acid, integrated with a platinum complex, to study its DNA binding and antiproliferative activities, showing moderate cytotoxic activity on cancer cells and notable DNA binding capabilities (Riccardi et al., 2019).

Brain Tumor Imaging with Positron Emission Tomography

The (S)-enantiomer of a closely related compound, 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, has been synthesized and evaluated for brain tumor imaging using positron emission tomography (PET). McConathy et al. (2010) found that the (S)-enantiomer demonstrated higher tumor uptake and improved tumor-to-brain ratios in a rat gliosarcoma model, highlighting its potential in PET brain tumor imaging (McConathy et al., 2010).

Chemoenzymatic Synthesis for Antidiabetic Drugs

In the realm of drug synthesis, Chen et al. (2011) employed a chemoenzymatic approach using an (S)-amino acid, specifically (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, as a key intermediate for synthesizing an antidiabetic drug. This method showcased the versatility of (S)-amino acids in pharmaceutical synthesis (Chen et al., 2011).

Novel Amino Acid Synthesis

(S)-Amino acids have been a focal point in synthesis studies for their applications in various fields. Zhong et al. (1999) described an efficient stereoselective synthesis method for producing key amino acids like methyl (S)-3-amino-3-(3-pyridyl)propanoate, essential in pharmaceutical research (Zhong et al., 1999).

Green Chemistry and Corrosion Inhibition

Amino acid derivatives have also been explored in green chemistry. Gupta et al. (2016) synthesized Schiff's bases from cysteine, including compounds similar to 2-amino-3-(methylamino)propanoic acid, and evaluated their use as corrosion inhibitors for mild steel. This research signifies the potential of such compounds in industrial applications (Gupta et al., 2016).

properties

IUPAC Name

(2S)-2-amino-3-(trifluoromethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDJXHSDJCFWPX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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